2,6-Dibromo-1-hexene

Description

Contextualization within Halogenated Alkenes

Halogenated alkenes constitute a significant class of organic compounds, characterized by the presence of at least one carbon-carbon double bond and one or more halogen atoms. The introduction of halogens, such as bromine or chlorine, profoundly influences the electronic properties and reactivity of the alkene framework. These substituents can activate or deactivate the double bond towards various reactions, and their presence introduces new reaction pathways, primarily through nucleophilic substitution or elimination at the carbon-halogen bonds. Halogenated alkenes serve as crucial intermediates in the synthesis of a wide array of complex organic molecules, including pharmaceuticals, agrochemicals, polymers, and specialty materials. Their utility stems from the diverse reactivity patterns enabled by the interplay between the π-electron system of the double bond and the electronegativity and leaving group capabilities of the halogen atoms.

Significance as a Synthetic Intermediate and Substrate

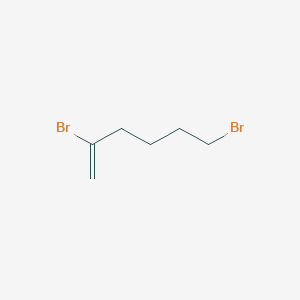

2,6-Dibromo-1-hexene is a bifunctional organic compound featuring a terminal alkene functionality at one end of a six-carbon chain and two bromine atoms positioned at the second and sixth carbons. This specific arrangement of functional groups endows it with significant synthetic potential. The terminal alkene (C1=C2) is susceptible to electrophilic addition reactions, a hallmark of alkene chemistry pressbooks.pubmasterorganicchemistry.comlumenlearning.comorganicchemistrytutor.comchemistrysteps.comlibretexts.org. The bromine atom at the C2 position is an allylic bromide, a class of halides known for their enhanced reactivity in nucleophilic substitution (SN1 and SN2) and elimination reactions due to the resonance stabilization of the intermediate carbocation or transition state . The bromine atom at the C6 position is a primary alkyl bromide, which typically undergoes SN2 nucleophilic substitution and E2 elimination reactions. The presence of these distinct reactive sites—an alkene, an allylic bromide, and a primary bromide—makes this compound a valuable synthon for constructing complex molecular architectures through selective functional group transformations and intramolecular cyclizations.

Overview of Key Research Areas

While specific detailed research findings directly pertaining to this compound are not extensively detailed in the provided search snippets, its structural features suggest several key areas of potential research and application in organic synthesis. These include:

Cyclization Reactions: The molecule's structure, with a double bond and two bromine atoms at different positions, makes it a candidate for intramolecular cyclization reactions. For instance, nucleophilic attack by an alcohol or amine onto one of the carbon-bromine bonds could lead to the formation of cyclic ethers or amines, respectively, potentially involving the alkene in subsequent steps or acting as a tether.

Functional Group Interconversions: The distinct reactivity of the allylic bromide at C2 and the primary bromide at C6 allows for selective functional group manipulations. This could involve sequential substitution reactions with different nucleophiles or selective elimination reactions.

Polymer Precursors: Bifunctional molecules like dibromoalkanes and haloalkenes are often employed as monomers or cross-linking agents in polymer synthesis. This compound could potentially be used in the synthesis of functionalized polymers through various polymerization techniques.

Transition-Metal-Catalyzed Reactions: Allylic halides and alkenes are common substrates in transition-metal-catalyzed cross-coupling reactions, such as Heck, Suzuki, or Sonogashira couplings, offering pathways to more complex carbon frameworks.

The limited availability of specific literature data for this compound itself underscores its potential as a subject for further synthetic exploration and methodology development.

Data Table: Physicochemical Properties of this compound

| Property | Value | Source/Note |

| CAS Registry Number | 87280-36-2 | sigmaaldrich.comchemicalbook.com |

| Molecular Formula | C6H10Br2 | uni.lunih.govnih.govtcichemicals.comscbt.comnist.gov |

| Molecular Weight | 241.95 g/mol | uni.lutcichemicals.comscbt.com |

| SMILES | C=C(CCCCBr)Br | uni.lu |

| InChI | InChI=1S/C6H10Br2/c1-6(8)4-2-3-5-7/h1-5H2 | uni.lu |

| InChIKey | ZQYMDDGPWMLFGI-UHFFFAOYSA-N | uni.lu |

| Literature Data | No literature data available | uni.lu |

| Analytical Data | Not collected by supplier | sigmaaldrich.com |

Detailed Research Findings and Reactivity

While specific experimental studies on this compound are not detailed in the provided snippets, its chemical behavior can be inferred from its structural features and the general reactivity patterns of its constituent functional groups.

Reactivity of the Terminal Alkene: The presence of a terminal double bond (C1=C2) renders this compound susceptible to typical alkene reactions, such as electrophilic addition. This includes reactions with halogens (e.g., Br2, Cl2) or hydrogen halides (e.g., HBr, HCl), which would lead to the saturation of the double bond and the introduction of additional halogen atoms onto the carbon chain pressbooks.pubmasterorganicchemistry.comlumenlearning.comorganicchemistrytutor.comchemistrysteps.comlibretexts.org. Such additions are often stereoselective, typically proceeding via a halonium ion intermediate, resulting in anti-addition products masterorganicchemistry.comlumenlearning.comorganicchemistrytutor.com.

Reactivity of the Bromine Substituents: this compound possesses two bromine atoms with differing reactivity:

Allylic Bromide at C2: The bromine atom at the allylic position (adjacent to the double bond) is expected to be more reactive in nucleophilic substitution reactions compared to a primary alkyl bromide. This enhanced reactivity is attributed to the resonance stabilization of the carbocation intermediate formed during SN1 reactions or the stabilized transition state in SN2 reactions . This allows for selective substitution at C2 with various nucleophiles, potentially leading to the formation of hydroxyl, amino, or cyano groups at this position.

Primary Alkyl Bromide at C6: The bromine atom at the terminal C6 position is a primary alkyl halide. It readily undergoes SN2 reactions with nucleophiles, offering a pathway for chain extension or the introduction of diverse functionalities at the end of the molecule . It can also participate in E2 elimination reactions, particularly with strong, bulky bases, leading to the formation of an alkene.

Potential Synthetic Applications: The combination of these reactive sites suggests several avenues for synthetic utility:

Intramolecular Cyclizations: The molecule can serve as a precursor for cyclic compounds. For example, treatment with a bifunctional nucleophile or a strong base could promote intramolecular reactions. A nucleophile attacking the C6 bromide could lead to a six-membered ring if the nucleophile is attached to C1 or C2. Alternatively, a nucleophile could attack the C2 allylic bromide. The presence of the double bond could also be involved in cyclization processes, potentially leading to cyclic ethers, amines, or carbocycles.

Selective Functionalization: The difference in reactivity between the allylic bromide at C2 and the primary bromide at C6 allows for selective sequential reactions. For instance, a nucleophile could selectively react with the more reactive allylic bromide under milder conditions, followed by a different reaction at the primary bromide under more forcing conditions, or vice versa depending on the nucleophile and reaction conditions.

Building Block for Complex Molecules: As a bifunctional molecule, this compound can be incorporated into larger structures through reactions at its alkene or bromide functionalities, serving as a key intermediate in multi-step syntheses.

While specific research findings are limited in the provided sources, the inherent reactivity of its functional groups positions this compound as a promising substrate for developing novel synthetic methodologies and constructing diverse organic molecules.

Compound List:

this compound

Structure

3D Structure

Propriétés

Numéro CAS |

87280-36-2 |

|---|---|

Formule moléculaire |

C6H10Br2 |

Poids moléculaire |

241.95 g/mol |

Nom IUPAC |

2,6-dibromohex-1-ene |

InChI |

InChI=1S/C6H10Br2/c1-6(8)4-2-3-5-7/h1-5H2 |

Clé InChI |

ZQYMDDGPWMLFGI-UHFFFAOYSA-N |

SMILES canonique |

C=C(CCCCBr)Br |

Origine du produit |

United States |

Reactivity and Mechanistic Investigations of 2,6 Dibromo 1 Hexene

Electrophilic Addition Reactions

Electrophilic addition reactions involve the addition of an electrophile across a carbon-carbon double bond, leading to the saturation of the π system and the formation of new sigma bonds. The regioselectivity and stereoselectivity of these reactions are critical aspects of their mechanistic pathways.

Reactions with Halogens and Hydrogen Halides

Reaction with Halogens (e.g., Br₂): Alkenes react with halogens like bromine (Br₂) via electrophilic addition to yield vicinal dihalides. This reaction proceeds through a cyclic bromonium ion intermediate, resulting in anti-addition of the two bromine atoms across the double bond pressbooks.pubpressbooks.pubmasterorganicchemistry.com. For instance, the reaction of 1-hexene (B165129) with bromine yields 1,2-dibromohexane (B1595260) ck12.orgquora.com. Applying this to 2,6-Dibromo-1-hexene, addition of Br₂ across the C1=C2 double bond would be expected to occur, potentially forming a tribrominated product, though specific yields and product distributions are not detailed.

Reaction with Hydrogen Halides (e.g., HBr): The addition of hydrogen halides, such as HBr, to alkenes typically follows Markovnikov's rule. This rule predicts that the hydrogen atom will add to the carbon of the double bond that already bears more hydrogen atoms, while the halide (bromine) will add to the more substituted carbon, forming the more stable carbocation intermediate libretexts.orgbits-pilani.ac.inucalgary.camasterorganicchemistry.comquora.com. For this compound, the addition of HBr to the terminal double bond would likely result in the hydrogen adding to C1 and the bromine adding to C2, forming a geminal dibromide at C2. However, specific experimental data for this reaction with this compound was not identified.

Nucleophilic Substitution Processes

Nucleophilic substitution reactions involve the replacement of a leaving group (in this case, bromide) by a nucleophile. The presence of both a vinylic and a primary alkyl bromide in this compound leads to differential reactivity.

Reactivity of Bromine Substituents Towards Nucleophiles

The vinylic bromide at C2 is significantly less reactive towards nucleophilic substitution (SN1 and SN2 mechanisms) compared to alkyl halides. This reduced reactivity is attributed to the sp² hybridization of the carbon atom, the resulting stronger C-Br bond, and steric hindrance from the double bond's electron density blogspot.comyoutube.comquora.comlibretexts.orglibretexts.orgxtremepape.rs.

In contrast, the primary alkyl bromide at C6 is expected to be reactive towards SN2 mechanisms. Primary alkyl halides are excellent substrates for SN2 reactions due to minimal steric hindrance around the electrophilic carbon and the ability of strong nucleophiles to readily attack blogspot.comquora.comlibretexts.orgxtremepape.rssavemyexams.comchemguide.co.ukmasterorganicchemistry.com. For example, reactions with cyanide ions (CN⁻) or alkoxide ions are typical SN2 transformations xtremepape.rssavemyexams.comchemguide.co.ukdocbrown.info.

Elimination Reactions for Functional Group Interconversion

Elimination reactions, particularly dehydrobromination, are commonly employed to introduce unsaturation into organic molecules.

When treated with strong bases, alkyl halides can undergo elimination reactions (e.g., E2 mechanism) to form alkenes. The primary alkyl bromide at C6 in this compound is susceptible to such reactions. For instance, the use of a strong base like potassium tert-butylate in the synthesis of 6-bromo-1-hexene (B1265582) from 1,6-dibromohexane (B150918) illustrates the elimination of HBr from a primary alkyl bromide to yield an alkene masterorganicchemistry.com. In this compound, a strong base would likely abstract a proton from a carbon adjacent to C6, leading to the elimination of HBr and the formation of a new double bond. The vinylic bromide at C2 would be considerably more resistant to elimination under standard conditions. Specific experimental data detailing the products and yields of elimination reactions involving this compound were not found in the reviewed literature.

Data Tables

The available search results provide general principles and reaction types but lack specific quantitative experimental data (e.g., yields, reaction times, stereochemical outcomes) for the reactions of this compound. Therefore, it is not possible to construct data tables with detailed research findings for this compound based on the provided information.

Compound Name List:

this compound

Dehydrohalogenation for Alkyne Formation

The synthesis of alkynes via dehydrohalogenation typically involves the elimination of two molecules of hydrogen halide (HX) from vicinal or geminal dihalides, usually through a double E2 elimination mechanism fiveable.melibretexts.orgwikipedia.orgstackexchange.comstackexchange.commasterorganicchemistry.comlibretexts.orgmasterorganicchemistry.compearson.comsigmaaldrich.comdoubtnut.comresearchgate.net. This process requires strong bases, such as sodium amide (NaNH₂), to facilitate the sequential removal of hydrogen and halogen atoms, leading to the formation of a carbon-carbon triple bond.

However, this compound does not possess the vicinal or geminal dihalide structure commonly associated with direct alkyne formation via this pathway. Its structure features a vinylic bromide at the C2 position and a primary bromide at the C6 position. While the primary bromide at C6 could undergo elimination, the removal of a proton from the adjacent C5 carbon would typically yield an alkene (CH₂=CBr-CH₂-CH₂-CH=CH₂) rather than an alkyne libretexts.orglibretexts.org. Vinylic halides, such as the bromide at C2, are generally unreactive towards standard elimination and substitution reactions due to the strength of the carbon-halogen bond and the sp² hybridization of the carbon atom fiveable.mestackexchange.comstackexchange.comlibretexts.org. Although some literature suggests vinylic halides can participate in elimination to form alkynes, this is often as a subsequent step or under specific conditions not directly applicable to the initial formation of a triple bond from the C2 position of this compound fiveable.mestackexchange.comdoubtnut.comlibretexts.org. Consequently, direct alkyne formation from this compound via the typical double dehydrohalogenation of vicinal/geminal dihalides is not a straightforward or commonly described reaction.

Competitive Elimination Pathways (E1, E2 mechanisms)

Elimination reactions of alkyl halides can proceed via either the E1 or E2 mechanisms, with the pathway often dictated by the substrate's structure, the base's strength, and the solvent polarity fiveable.melibretexts.orgmasterorganicchemistry.comlibretexts.orgmasterorganicchemistry.compearson.comlibretexts.orgtcichemicals.com.

E2 Mechanism: This is a concerted, single-step reaction that requires a strong base and an anti-periplanar orientation between the hydrogen atom and the leaving group fiveable.melibretexts.orgmasterorganicchemistry.com. The E2 mechanism is favored by strong bases and can occur with primary, secondary, and tertiary substrates. In the case of this compound, the primary bromide at C6 is a suitable substrate for E2 elimination. A strong base would likely abstract a proton from C5, leading to the formation of an alkene. The vinylic bromide at C2, however, is significantly less reactive towards E2 elimination due to the robust C-Br bond and the sp² hybridization of the carbon, making elimination from this position disfavored fiveable.mestackexchange.comstackexchange.comlibretexts.org.

E1 Mechanism: This mechanism involves a two-step process with a carbocation intermediate and is typically favored by tertiary or secondary substrates, weak bases, and polar protic solvents fiveable.melibretexts.orgmasterorganicchemistry.comlibretexts.orgmasterorganicchemistry.compearson.comtcichemicals.com. Carbocation rearrangements can also occur. For this compound, E1 elimination is generally considered unlikely. The primary bromide at C6 would not readily form a stable primary carbocation, and the vinylic bromide at C2 would form a highly unstable vinylic carbocation stackexchange.comlibretexts.orgmasterorganicchemistry.com.

Given these considerations, the E2 mechanism is the more plausible pathway for any elimination reaction involving this compound, primarily at the C6 position, leading to alkene formation. The vinylic bromide at C2 is expected to be much less reactive. The primary competition would be between E2 elimination and potentially SN2 substitution, although strong bases typically favor elimination fiveable.melibretexts.orgmasterorganicchemistry.com.

Intramolecular Elimination Reactions and Rearrangements

Intramolecular elimination reactions involve the removal of atoms or groups from within the same molecule, often leading to cyclic products or rearrangements. For dihaloalkanes, intramolecular elimination can occur under basic conditions. The specific arrangement of the bromine atoms in this compound (CH₂=CBr-CH₂-CH₂-CHBr-CH₃) suggests potential for intramolecular reactions.

The primary bromide at C6, with beta-hydrogens available on C5, could undergo E2 elimination. If the base abstracts a proton from C5, and the bromide at C6 leaves, an alkene (CH₂=CBr-CH₂-CH₂-CH=CH₂) is formed libretexts.orglibretexts.org. This reaction involves the elimination of HBr.

The vinylic bromide at C2 is significantly less prone to elimination. However, under very strong basic conditions, or in the presence of specific catalysts, elimination from vinylic halides can occur, though it is typically more challenging than from alkyl halides fiveable.mestackexchange.comstackexchange.comlibretexts.org. If elimination were to occur at C2, it would likely involve the removal of a proton from C1 or C3. Removal from C1, for instance, would lead to the formation of an allene (B1206475) or an alkyne, depending on the precise mechanism and subsequent rearrangements. The literature indicates that vinylic halides can undergo elimination to form alkynes, often via E2 or E1cb mechanisms, but these are generally less facile than eliminations from alkyl halides fiveable.mestackexchange.comdoubtnut.comlibretexts.org.

Rearrangements can also be a factor in the reactivity of such compounds. For instance, if an initial elimination product forms an allene, it may isomerize to a more stable alkyne under basic conditions wikipedia.orgstackexchange.com. The specific outcome of intramolecular reactions and potential rearrangements for this compound would be highly dependent on the reaction conditions, including the nature of the base, solvent, and temperature.

Spectroscopic and Computational Characterization Methodologies

Advanced Spectroscopic Techniques for Structural Elucidation

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy provides a powerful method for identifying and characterizing molecular structure through the analysis of vibrational modes. For 2,6-Dibromo-1-hexene, this technique targets specific bond vibrations, offering a unique spectral fingerprint. The presence of the terminal double bond (C=C) and the two carbon-bromine (C-Br) bonds, along with various C-H and C-C stretching and bending modes, results in a characteristic Raman spectrum.

The vibrational modes expected for this compound include:

C=C Stretching: Typically observed in the region of 1640-1680 cm⁻¹, influenced by the substitution pattern. For a terminal alkene like 1-hexene (B165129), this band is usually prominent.

C-H Stretching (sp²): Associated with the vinyl hydrogens, expected just above 3000 cm⁻¹.

C-H Stretching (sp³): Found in the 2850-3000 cm⁻¹ region, corresponding to the methylene (B1212753) groups.

C-Br Stretching: These vibrations are generally found in the lower frequency region, typically 500-700 cm⁻¹. The presence of two C-Br bonds might lead to distinct bands or a broadened signal depending on their electronic environment and potential coupling.

C-C Stretching and Various Bending Modes: These occur across a wide range of frequencies, providing further detail for structural confirmation.

Hypothetical Raman Data Table:

| Observed Raman Shift (cm⁻¹) | Assignment | Intensity |

| 3075 | =C-H Stretch (sp²) | Weak |

| 2960 | C-H Stretch (sp³) - Asymmetric CH₃/CH₂ | Strong |

| 2870 | C-H Stretch (sp³) - Symmetric CH₃/CH₂ | Medium |

| 1645 | C=C Stretch (Alkene) | Medium |

| 1450 | C-H Bending (CH₂) | Medium |

| 1300 | C-H Bending (CH₃) | Weak |

| 650 | C-Br Stretch (C6-Br) | Medium |

| 580 | C-Br Stretch (C2-Br) | Medium |

| 410 | C=C-H Bending (Out-of-plane) | Weak |

Note: Intensities are relative and assignments are based on typical values for similar functional groups. Actual experimental data may vary.

Theoretical and Computational Chemistry Approaches

Computational methods are essential for predicting properties, understanding reactivity, and elucidating reaction mechanisms involving molecules like this compound, especially when experimental data is limited.

Density Functional Theory (DFT) Studies of Reactivity and Mechanisms

Density Functional Theory (DFT) is widely employed to investigate the electronic structure, stability, and reactivity of organic molecules. For this compound, DFT calculations can provide valuable insights into:

Electronic Properties: Determination of molecular orbital energies (HOMO, LUMO), dipole moment, and charge distribution. The electron-withdrawing nature of bromine atoms and the electron density of the alkene group significantly influence these properties.

Reaction Energetics: Calculation of activation energies and reaction enthalpies for potential transformations. This includes pathways like nucleophilic substitution at the C2 or C6 positions, elimination reactions, or addition reactions across the double bond. For instance, DFT can model the relative ease of SN2 reactions at the primary C6-Br versus the allylic/secondary C2-Br position.

Conformational Analysis: Identifying the most stable conformers of the molecule, considering the rotational barriers around single bonds and the influence of the bromine substituents.

Spectroscopic Prediction: DFT can predict vibrational frequencies (IR and Raman spectra) and NMR chemical shifts, aiding in the interpretation of experimental spectroscopic data.

Hypothetical DFT Results Table:

| Calculated Property | Value (e.g., eV or kJ/mol) | Computational Details (Example) | Relevance to this compound |

| HOMO Energy | -8.52 eV | B3LYP/6-31G(d) | Indicates susceptibility to electrophilic attack; influenced by alkene and C-Br bonds. |

| LUMO Energy | -0.75 eV | B3LYP/6-31G(d) | Indicates susceptibility to nucleophilic attack; influenced by electronegative bromine atoms. |

| C2-Br Bond Dissociation Energy | 290 kJ/mol | ωB97X-D/aug-cc-pVTZ | Predicts relative stability of the C2-Br bond compared to other C-Br bonds. |

| C6-Br Bond Dissociation Energy | 275 kJ/mol | ωB97X-D/aug-cc-pVTZ | Predicts relative stability of the C6-Br bond; likely weaker due to primary nature. |

| Activation Energy (SN2 @ C6) | 110 kJ/mol | Transition State Search (e.g., M06-2X/cc-pVTZ) with Nu⁻ | Quantifies the energy barrier for nucleophilic substitution at the primary carbon. |

| Raman Shift (C=C Stretch) | 1648 cm⁻¹ | Frequency calculation (e.g., PBE0/def2-TZVP) | Theoretical prediction to compare with experimental Raman spectra. |

Note: Values are illustrative examples based on typical DFT outputs for similar systems. Specific results depend heavily on the chosen functional, basis set, and theoretical level.

Molecular Dynamics Simulations (General Relevance for Halogenated Alkenes)

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. While specific MD studies on this compound might be scarce, the principles applied to other halogenated alkenes are relevant. MD simulations can explore:

Conformational Dynamics: Tracking the evolution of different conformers in solution over time, revealing the flexibility of the hexene chain and the influence of the bulky bromine atoms.

Solvation Effects: Simulating the interaction of this compound with solvent molecules (e.g., water, organic solvents) to understand solvation shells, hydrogen bonding (if applicable), and the impact of the solvent on molecular conformation and reactivity.

Diffusion and Transport: Calculating diffusion coefficients in various media, which can be relevant for understanding its behavior in complex mixtures or biological systems (though specific biological interactions are outside the scope).

Phase Behavior: Simulating bulk properties and phase transitions for the neat compound or its mixtures.

The simulation parameters, such as force fields, require careful parameterization, often incorporating quantum mechanically derived charges and potentials, especially to accurately represent the C-Br bonds and the alkene moiety.

Quantitative Structure-Activity Relationships (QSAR) Modeling (General Relevance)

QSAR aims to establish correlations between the structure of molecules and their properties or activities. This approach is broadly applicable to halogenated alkenes. For this compound, QSAR modeling could hypothetically be used to:

Predict Physical Properties: Correlating structural descriptors (e.g., molecular weight, surface area, number of halogens, presence of double bonds, calculated electronic properties) with experimentally measured or computationally derived properties like boiling point, density, or solubility.

Estimate Reactivity Indices: Developing models that predict reaction rates or susceptibility to specific reaction types based on molecular descriptors.

Screening for Potential Activities (Computational Context): While avoiding biological administration details, QSAR can computationally predict potential interactions or properties relevant in fields like materials science or environmental fate, based on structural similarity to known compounds.

Hypothetical QSAR Data Table:

| Molecular Descriptor | Value for this compound | Predicted Property (Example) | Model Correlation (R²) |

| Molecular Weight ( g/mol ) | 243.94 | Boiling Point (°C) | 0.85 |

| LogP (Calculated) | 3.15 | Solubility in Water (mg/L) | 0.78 |

| Topological Surface Area | 150 Ų | Viscosity | 0.70 |

| Number of Bromine Atoms | 2 | Reactivity Index (e.g., k) | 0.88 |

| Presence of C=C | 1 (Yes) | Dielectric Constant | 0.65 |

Note: Descriptors and predicted properties are illustrative. QSAR models require careful validation using diverse datasets and are specific to the property being modeled.

Applications and Synthetic Utility in Complex Molecular Architectures

Role as a Building Block in Natural Product Synthesis

There is currently no available scientific literature that describes the use of 2,6-dibromo-1-hexene as a building block in the total synthesis of natural products. The unique substitution pattern of this compound, featuring both a vinylic and a primary alkyl bromide, presents theoretical opportunities for selective functionalization. For instance, the differential reactivity of these two carbon-bromine bonds could be harnessed for sequential coupling reactions, a common strategy in the assembly of complex natural product skeletons. The primary alkyl bromide would be expected to be more susceptible to nucleophilic substitution (SN2) reactions, while the vinylic bromide could participate in transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, or Heck couplings. This differential reactivity could allow for a stepwise introduction of various substituents, making it a potentially valuable, yet currently unexploited, synthon.

The absence of its application in this field may be attributed to several factors. The compound may be challenging to synthesize or purify, or its stability might be a concern under various reaction conditions. Alternatively, other more readily available or reactive bifunctional building blocks may be preferred by synthetic chemists. The potential for undesired side reactions, such as elimination or isomerization, could also limit its utility in intricate synthetic sequences.

Contributions to Polymer Chemistry and Material Science

An extensive search of the scientific literature reveals no documented contributions of this compound to the fields of polymer chemistry and material science. In theory, the difunctional nature of this molecule could lend itself to polymerization reactions. The presence of a terminal alkene allows for participation in addition polymerization, while the two bromine atoms could serve as sites for polycondensation or post-polymerization modification.

For instance, the vinyl group could undergo radical or transition-metal-catalyzed polymerization to form a polymer backbone with pendant brominated alkyl chains. These bromine atoms could then be subjected to further chemical transformations to introduce specific functionalities, thereby creating functional polymers with tailored properties. Another hypothetical application could be in the synthesis of cross-linked polymers, where both the alkene and the bromine functionalities are utilized to form a three-dimensional network.

However, without any published research, these potential applications remain speculative. The lack of data on its polymerization behavior, the properties of any resulting polymers, and its impact on material characteristics means that its role in material science is, at present, undefined.

Development of New Synthetic Methodologies Utilizing this compound as a Synthon

There are no established synthetic methodologies that specifically utilize this compound as a key synthon. A synthon is a conceptual unit within a molecule that represents a potential synthetic operation. The dual reactivity of this compound makes it an interesting candidate for the development of new synthetic methods.

For example, a methodology could be developed to selectively activate one of the carbon-bromine bonds, leaving the other intact for a subsequent transformation. This could be achieved through the careful choice of reagents and reaction conditions. Organometallic chemistry could play a key role here, with the potential for selective formation of a Grignard reagent or an organolithium species at the primary alkyl bromide position, while leaving the vinylic bromide untouched.

Furthermore, the proximate arrangement of the vinyl bromide and the alkyl chain could be exploited in intramolecular cyclization reactions to form various carbocyclic or heterocyclic systems. Such a methodology could provide a novel route to complex ring structures that are prevalent in many biologically active molecules. Despite these theoretical possibilities, the chemical literature does not yet contain reports of such synthetic methods being developed or applied.

Future Research Directions and Perspectives

Exploration of Asymmetric Synthesis Routes

The development of synthetic methods to control the stereochemistry of molecules is a cornerstone of modern organic chemistry. For 2,6-dibromo-1-hexene and its derivatives, the creation of chiral centers would significantly broaden their potential applications, particularly in the synthesis of complex molecules and chiral materials.

Future research should focus on the catalytic asymmetric halofunctionalization of suitable precursors. semanticscholar.orgnih.govresearchgate.netacs.orgresearchgate.net Although the direct asymmetric bromination of a pre-existing hexene scaffold to install both bromine atoms enantioselectively is challenging, a stepwise approach could be more feasible. For instance, the enantioselective bromocyclization of specifically designed diene or enyne precursors could be a promising strategy. nih.govscirp.org Organocatalysis, which has shown success in other asymmetric bromination reactions, could be a key area of exploration. nih.gov

Another avenue for investigation is the enantioselective functionalization of the double bond in a precursor molecule, followed by the introduction of the bromine atoms. For example, asymmetric dihydroxylation or epoxidation of a 6-bromo-1-hexene (B1265582) derivative could introduce chirality, which could then direct the stereoselective introduction of the second bromine atom. Furthermore, the development of enantioselective C-H activation and functionalization at the allylic or other positions of a hexene backbone, prior to or after bromination, could provide access to a range of chiral dibromohexene derivatives.

| Potential Asymmetric Strategy | Key Methodologies to Explore | Potential Chiral Products |

| Catalytic Asymmetric Halofunctionalization | Organocatalysis, Transition-metal catalysis | Enantiomerically enriched this compound derivatives |

| Enantioselective Cyclization | Bromocyclization of diene/enyne precursors | Chiral cyclic compounds derived from a dibromohexene scaffold |

| Stepwise Asymmetric Functionalization | Asymmetric dihydroxylation, epoxidation, or C-H activation | Chiral dibromohexanols, epoxides, and other functionalized derivatives |

Development of Greener Synthetic Methodologies

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of this compound can be improved by adopting greener approaches.

Traditional bromination methods often use elemental bromine, which is hazardous and corrosive. Future research should focus on alternative, safer brominating agents and catalytic systems. The in situ generation of bromine from less hazardous sources, such as the oxidation of bromide salts, is a promising alternative. nih.gov The use of ionic liquids as recyclable and non-volatile solvents for bromination reactions has also been shown to be a greener alternative to traditional chlorinated solvents. acs.orgijrra.netresearchgate.netresearchgate.net

Phase-transfer catalysis (PTC) represents another powerful tool for developing greener synthetic routes. fzgxjckxxb.comjetir.orgiajpr.combiomedres.usresearchgate.net PTC can facilitate reactions between reactants in immiscible phases, often allowing for the use of water as a solvent and reducing the need for organic solvents. Exploring PTC for the synthesis of this compound from precursors like 1,6-hexanediol (B165255) or 1-hexene (B165129) could lead to more sustainable and cost-effective processes.

Biocatalysis offers a highly selective and environmentally benign approach to chemical synthesis. rsc.orgacs.orgnih.govacs.orgucl.ac.uk While direct enzymatic dibromination may be challenging, enzymes could be used for the synthesis of key precursors with high chemo-, regio-, and stereoselectivity. For example, enzymes could be employed for the selective oxidation or functionalization of a hexene derivative, which could then be converted to this compound in a subsequent step.

| Greener Approach | Specific Methodologies | Environmental Benefits |

| Alternative Brominating Agents | In situ generation of Br₂, N-bromosuccinimide (NBS) | Reduced hazard and corrosivity |

| Green Solvents | Ionic liquids, water | Reduced use of volatile organic compounds (VOCs), recyclability |

| Catalytic Methods | Phase-transfer catalysis (PTC) | Milder reaction conditions, reduced waste, potential for water as a solvent |

| Biocatalysis | Enzymatic synthesis of precursors | High selectivity, mild reaction conditions, use of renewable resources |

Mechanistic Elucidation of Underexplored Reactions

A thorough understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new reactivity. For this compound, several reactions warrant deeper mechanistic investigation.

The formation of Grignard reagents from dihaloalkanes can be complex, and the reaction of this compound with magnesium is no exception. organic-chemistry.orgwvu.edualfredstate.eduwikipedia.orgmasterorganicchemistry.com Depending on the reaction conditions, intramolecular cyclization to form a five- or six-membered ring can compete with the formation of the desired mono- or di-Grignard reagent. Detailed mechanistic studies, potentially employing computational methods, could elucidate the factors that control this selectivity. mit.edusciencedaily.comfossee.in This understanding would enable the selective synthesis of either cyclic products or the linear Grignard reagents, which are valuable synthetic intermediates.

Radical cyclization reactions of haloalkenes are a powerful tool for the synthesis of cyclic compounds. scirp.orgresearchgate.netresearchgate.netnih.govwikipedia.orgsemanticscholar.orgnih.gov The presence of two bromine atoms in this compound offers the potential for complex radical cascade reactions. Mechanistic studies could explore the selective generation of a radical at either the C2 or C6 position and the subsequent intramolecular cyclization onto the double bond. Understanding the factors that govern the regioselectivity and stereoselectivity of these cyclizations would open up new avenues for the synthesis of complex carbocyclic and heterocyclic systems.

| Reaction | Key Mechanistic Questions | Potential Outcomes of Mechanistic Understanding |

| Grignard Reagent Formation | Competition between cyclization and linear Grignard formation | Selective synthesis of cyclic compounds or linear Grignard reagents |

| Radical Cyclization | Regio- and stereoselectivity of cyclization | Synthesis of complex carbocyclic and heterocyclic compounds |

Expanding Applications in Catalysis and Materials Science

The unique combination of a reactive double bond and two bromine atoms makes this compound an attractive building block for the development of new catalysts and materials.

In the field of catalysis, this compound could serve as a precursor to novel ligands for transition-metal catalysis. The bromine atoms can be substituted with various coordinating groups, and the alkene moiety can be used to anchor the ligand to a polymer support or to introduce additional functionality. For example, the synthesis of bidentate ligands with a flexible hexene backbone could lead to catalysts with unique reactivity and selectivity. Furthermore, the dibromo functionality could be used to synthesize geminal bis(boronates), which are precursors to α-boryl organometallic compounds that have applications in catalysis. nih.gov

In materials science, this compound has significant potential as a monomer or cross-linking agent in polymer synthesis. ncl.res.inresearchgate.netdigitellinc.comnih.govrsc.orgrsc.org The terminal alkene can undergo polymerization, while the bromine atoms can be used for post-polymerization modification, such as grafting other polymer chains or introducing functional groups. This could lead to the development of specialty polymers with tailored properties, such as flame retardancy, improved thermal stability, or specific chemical reactivity. The ability to functionalize the polymer backbone after polymerization would allow for the creation of a wide range of materials from a single polymer precursor.

| Field | Potential Application | Key Features of this compound Utilized |

| Catalysis | Precursor to novel ligands | Two bromine atoms for functionalization, alkene for anchoring or further modification |

| Materials Science | Monomer or cross-linking agent in polymer synthesis | Terminal alkene for polymerization, bromine atoms for post-polymerization modification |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,6-Dibromo-1-hexene, and how can reaction conditions be optimized?

- Methodological Answer : Bromination of 1-hexene using brominating agents like N-bromosuccinimide (NBS) in a radical-initiated process (e.g., light or AIBN) is a common approach. Optimize solvent polarity (e.g., CCl₄ for non-polar environments) and stoichiometry (1:2 molar ratio of hexene to Br₂) to minimize side products like dibrominated isomers. Monitor reaction progress via thin-layer chromatography (TLC) and purify via fractional distillation under reduced pressure. Characterization should include H/C NMR to confirm regioselectivity at the 2,6 positions .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of GC-MS to verify molecular weight (expected m/z: 243.9 for C₆H₈Br₂) and NMR spectroscopy to identify chemical shifts for vinylic protons (δ 5.2–5.8 ppm) and brominated carbons. Compare experimental IR spectra with computational predictions (e.g., DFT) to validate alkene C=C stretching (~1640 cm⁻¹). Purity assays via HPLC with a C18 column and UV detection at 254 nm are recommended .

Q. What are the stability considerations for storing this compound in laboratory settings?

- Methodological Answer : Store in amber glass vials under inert gas (argon/nitrogen) at –20°C to prevent photodegradation and oxidation. Conduct accelerated stability studies using thermal gravimetric analysis (TGA) to assess decomposition thresholds (>100°C likely). Periodically test for hydrobromic acid (HBr) formation via pH strips or ion chromatography .

Advanced Research Questions

Q. How can researchers design experiments to study the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Explore Suzuki-Miyaura coupling using Pd(PPh₃)₄ as a catalyst and arylboronic acids. Optimize ligand-to-metal ratios (e.g., 1:1 Pd:ligand) and solvent systems (toluene/EtOH). Monitor regioselectivity via H NMR and compare with computational mechanistic studies (DFT for transition-state analysis). For Heck reactions, test Pd(OAc)₂ with bulky phosphine ligands to suppress β-hydride elimination .

Q. How should contradictory data on reaction yields or selectivity be addressed in publications?

- Methodological Answer : Replicate experiments under standardized conditions (e.g., fixed humidity, solvent batch). Use control reactions to isolate variables (e.g., catalyst activity vs. substrate purity). Apply statistical tools (ANOVA) to assess significance of discrepancies. Reference frameworks for empirical contradiction resolution, such as iterative hypothesis testing and peer validation protocols .

Q. What advanced techniques are critical for analyzing crystal packing or intermolecular interactions in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is essential for resolving Br⋯Br contacts (3.4–3.6 Å van der Waals radii) and C–H⋯π interactions. Pair with Hirshfeld surface analysis to quantify interaction contributions. For amorphous phases, use pair distribution function (PDF) analysis with synchrotron X-ray sources .

Q. What methodologies are recommended for assessing the compound’s toxicity profile in biological assays?

- Methodological Answer : Conduct in vitro cytotoxicity screening (e.g., MTT assay on human keratinocytes) at 10–100 µM concentrations. Compare with structurally similar brominated alkanes (e.g., 1,6-dibromohexane) to infer toxicity mechanisms. For environmental impact, use OECD Test Guideline 221 (algae growth inhibition) .

Methodological Tables

Table 1 : Key Analytical Techniques for this compound

| Parameter | Technique | Conditions/Notes |

|---|---|---|

| Regioselectivity | H NMR | δ 5.6 ppm (vinyl H), J = 10–12 Hz (cis/trans) |

| Purity | HPLC-UV | C18 column, 70:30 acetonitrile/water |

| Thermal Stability | TGA | Heating rate: 10°C/min under N₂ |

| Crystal Packing | SCXRD | Cryogenic cooling (100 K) for resolution |

Table 2 : Cross-Coupling Reaction Optimization Parameters

| Variable | Range Tested | Optimal Value |

|---|---|---|

| Catalyst (Pd) | Pd(OAc)₂, PdCl₂, Pd/C | Pd(PPh₃)₄ (2 mol%) |

| Ligand | PPh₃, XPhos, SPhos | XPhos (4 mol%) |

| Solvent | Toluene, DMF, THF | Toluene/EtOH (3:1) |

| Temperature | 80–120°C | 100°C (reflux) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.